

# Technical Support Center: TAS-114 Dose-Escalation Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the dose-escalation study design of **TAS-114**, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of action for **TAS-114**?

**A1:** **TAS-114** is an orally active dual inhibitor of dUTPase and DPD.<sup>[1][2][3]</sup> Its therapeutic effect is achieved by enhancing the efficacy of fluoropyrimidine-based chemotherapy.<sup>[1]</sup> It inhibits DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU), thereby increasing the systemic availability of 5-FU.<sup>[2][3]</sup> Concurrently, by inhibiting dUTPase, **TAS-114** promotes the misincorporation of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.<sup>[2][4]</sup>

**Q2:** What was the design of the first-in-human Phase 1 dose-escalation study for **TAS-114**?

**A2:** The first-in-human Phase 1 study of **TAS-114** in combination with S-1 utilized a 3+3 dose-escalation design.<sup>[5]</sup> In this study, **TAS-114** and S-1 were administered orally and concurrently to patients with advanced solid tumors.<sup>[5]</sup> The primary objectives were to assess the safety, determine the maximum tolerated dose (MTD), and establish the recommended dose (RD).<sup>[5]</sup>

**Q3:** What were the dose levels and schedules in the key dose-escalation studies?

A3: In a Phase 1 study of **TAS-114** in combination with S-1, **TAS-114** was administered orally twice daily (BID) for 14 days, followed by a 7-day rest period, in 21-day cycles.[6][7] The starting dose of **TAS-114** was 5 mg/m<sup>2</sup> with a fixed dose of S-1 at 30 mg/m<sup>2</sup>.[7] The dose of **TAS-114** was escalated up to 240 mg/m<sup>2</sup>.[5][7]

Q4: What are the common treatment-related adverse events observed with **TAS-114** in combination with S-1?

A4: Common treatment-related adverse events reported in the Phase 1 study of **TAS-114** plus S-1 included anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, and pigmentation disorder.[5]

Q5: How should dose-limiting toxicities (DLTs) be managed during a **TAS-114** dose-escalation study?

A5: Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment in the dose-escalation cohort using a 3+3 design.[7] If a DLT is observed, the patient should be managed according to the protocol-specified guidelines, which may include dose interruption, reduction, or discontinuation. For example, in the Phase 1 study, DLTs observed included grade 2 platelet count decrease and grade 3 aspartate aminotransferase increase.[7]

## Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation Study of **TAS-114** with S-1

| Parameter                    | Details                                                                                                                  | Reference                               |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Study Design                 | First-in-human, Phase 1, open-label, non-randomized, dose-escalation                                                     | <a href="#">[5]</a> <a href="#">[6]</a> |
| Patient Population           | Patients with advanced solid tumors                                                                                      | <a href="#">[5]</a> <a href="#">[6]</a> |
| Treatment Regimen            | TAS-114 administered orally BID for 14 days followed by a 7-day rest period (1 cycle = 21 days) in combination with S-1. | <a href="#">[6]</a>                     |
| Dose Escalation              | 3+3 design                                                                                                               | <a href="#">[5]</a>                     |
| TAS-114 Dose Range           | 5 mg/m <sup>2</sup> to 240 mg/m <sup>2</sup>                                                                             | <a href="#">[5]</a>                     |
| S-1 Dose Range               | 30 mg/m <sup>2</sup> to 36 mg/m <sup>2</sup>                                                                             | <a href="#">[5]</a>                     |
| Maximum Tolerated Dose (MTD) | TAS-114 200 mg/m <sup>2</sup> + S-1 36 mg/m <sup>2</sup>                                                                 | <a href="#">[5]</a>                     |
| Recommended Dose (RD)        | TAS-114 240 mg/m <sup>2</sup> + S-1 30 mg/m <sup>2</sup>                                                                 | <a href="#">[5]</a>                     |

Table 2: Common Treatment-Related Adverse Events (AEs) in Phase 1 Study of **TAS-114 + S-1**

| Adverse Event         | Frequency | Reference           |
|-----------------------|-----------|---------------------|
| Anemia                | Common    | <a href="#">[5]</a> |
| Lymphocytopenia       | Common    | <a href="#">[5]</a> |
| Leukopenia            | Common    | <a href="#">[5]</a> |
| Neutropenia           | Common    | <a href="#">[5]</a> |
| Decreased Appetite    | Common    | <a href="#">[5]</a> |
| Rash                  | Common    | <a href="#">[5]</a> |
| Nausea                | Common    | <a href="#">[5]</a> |
| Pigmentation Disorder | Common    | <a href="#">[5]</a> |

## Experimental Protocols

### Pharmacokinetic (PK) Analysis:

In the first-in-human study, plasma concentrations of **TAS-114** were measured to evaluate its pharmacokinetic profile.[\[8\]](#) A two-compartment model with first-order absorption with lag time and an enzyme turnover model were used for the pharmacokinetic analysis.[\[8\]](#) Patients administered **TAS-114** exhibited linear pharmacokinetics.[\[5\]](#)

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **TAS-114**.

[Click to download full resolution via product page](#)

Caption: 3+3 Dose-escalation study design workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. TAS-114 | TargetMol [targetmol.com]
- 4. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. A semimechanistic population pharmacokinetic and pharmacodynamic model incorporating autoinduction for the dose justification of TAS-114 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: TAS-114 Dose-Escalation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589086#tas-114-dose-escalation-study-design\]](https://www.benchchem.com/product/b15589086#tas-114-dose-escalation-study-design)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)